molecular formula C40H46N4 B14498268 N,N'-Bis(9-acridinyl)-1,14-tetradecanediamine CAS No. 63283-20-5

N,N'-Bis(9-acridinyl)-1,14-tetradecanediamine

Cat. No.: B14498268
CAS No.: 63283-20-5
M. Wt: 582.8 g/mol
InChI Key: QOYFRPOFXWKTBN-UHFFFAOYSA-N
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Description

N,N’-Bis(9-acridinyl)-1,14-tetradecanediamine is a compound that belongs to the class of acridine derivatives Acridine and its derivatives are well-known for their ability to bind to DNA and RNA, making them of significant interest in biochemical and medicinal research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(9-acridinyl)-1,14-tetradecanediamine typically involves the reaction of 9-acridinyl derivatives with a diamine. One common method involves the monocyanoethylation of 4-methoxybenzylamine followed by treatment with 4-chlorobutyronitrile to give a dinitrile. Subsequent in situ reduction with lithium aluminium hydride yields the corresponding diamine . The diamine then reacts smoothly with 9-methoxyacridine to form the bis(9-acridinyl) compound .

Industrial Production Methods

While specific industrial production methods for N,N’-Bis(9-acridinyl)-1,14-tetradecanediamine are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(9-acridinyl)-1,14-tetradecanediamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminium hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acridine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminium hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridine N-oxides, while reduction can produce various reduced forms of the acridine derivatives.

Scientific Research Applications

N,N’-Bis(9-acridinyl)-1,14-tetradecanediamine has several scientific research applications:

Mechanism of Action

The primary mechanism of action of N,N’-Bis(9-acridinyl)-1,14-tetradecanediamine involves intercalation into DNA. The acridine moieties insert between adjacent base pairs in the DNA duplex, stabilizing the structure through van der Waals forces and ionic interactions with the phosphate backbone . This intercalation can disrupt DNA replication and transcription, leading to cell death, which is particularly useful in cancer treatment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Bis(9-acridinyl)-1,14-tetradecanediamine is unique due to its specific spacer length and the presence of two acridine moieties, which enhance its DNA-binding affinity and specificity. This makes it particularly effective in applications requiring strong and selective DNA intercalation.

Properties

CAS No.

63283-20-5

Molecular Formula

C40H46N4

Molecular Weight

582.8 g/mol

IUPAC Name

N,N'-di(acridin-9-yl)tetradecane-1,14-diamine

InChI

InChI=1S/C40H46N4/c1(3-5-7-9-19-29-41-39-31-21-11-15-25-35(31)43-36-26-16-12-22-32(36)39)2-4-6-8-10-20-30-42-40-33-23-13-17-27-37(33)44-38-28-18-14-24-34(38)40/h11-18,21-28H,1-10,19-20,29-30H2,(H,41,43)(H,42,44)

InChI Key

QOYFRPOFXWKTBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCCCCCCCCCCNC4=C5C=CC=CC5=NC6=CC=CC=C64

Origin of Product

United States

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